molecular formula C15H14ClNO B11800359 6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11800359
M. Wt: 259.73 g/mol
InChI Key: HHSZLEWCUMELLP-UHFFFAOYSA-N
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Description

6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family Oxazines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzylamine with p-tolualdehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4H-Benzo[d][1,3]oxazines: These compounds share a similar oxazine ring structure but differ in their substitution patterns and biological activities.

    Benzoxazinones: These compounds have a similar core structure but contain a carbonyl group, which can significantly alter their chemical and biological properties.

    Phenoxazines: These compounds have an oxygen and nitrogen atom in the ring but differ in their overall structure and applications.

Uniqueness

6-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity. Its chloro and p-tolyl groups can influence its interaction with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

6-chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C15H14ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-7-6-12(16)8-13(15)17-14/h2-8,14,17H,9H2,1H3

InChI Key

HHSZLEWCUMELLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2COC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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